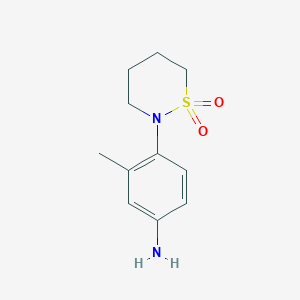

![molecular formula C24H19N5O2S B2568631 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1788678-45-4](/img/structure/B2568631.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide” is a complex organic compound that contains several functional groups and rings. It has an imidazo[1,2-a]pyridine ring, which is a type of azole, a class of five-membered heterocyclic compounds containing nitrogen atoms. Azoles are known for their use in antifungal medications . This compound also contains a pyridazinone ring and a thiophene ring. Pyridazinones are known for their various biological activities, and thiophenes are sulfur-containing aromatic compounds.

科学的研究の応用

Pharmacophore Design and Kinase Inhibition

The design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines, has been extensively studied. Synthetic compounds featuring tri- and tetra-substituted imidazole scaffolds, closely related to the chemical structure , demonstrate high binding selectivity and potency due to their ability to replace ATP in the kinase binding pocket. This is achieved by preserving the occupation of the hydrophobic region II and pocket I with pyridine substituents and a 4-fluorophenyl ring, respectively (Scior et al., 2011).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, such as those synthesized from pyridine and indazole, exhibit versatile synthetic intermediates and biological importance. These compounds, including imidazole derivatives, are central to various applications in organic synthesis, catalysis, and drug development, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a scaffold bearing resemblance to the chemical structure , serves as a critical heterocyclic nucleus providing various bioactive molecules. Notably, derivatives containing this framework have been explored for therapeutic applications, demonstrating the importance of structure-activity relationships (SAR) in developing compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Inhibitors of Cytochrome P450 Isoforms

Selective inhibition of cytochrome P450 (CYP) isoforms is crucial for reducing metabolism-based drug-drug interactions (DDIs), a significant concern for compounds undergoing hepatic metabolism. Studies on the selectivity of chemical inhibitors against major human hepatic CYP isoforms highlight the importance of precise inhibition to avoid undesired effects (Khojasteh et al., 2011).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, closely related to the queried compound, are highlighted for their utility as exquisite sensing materials in addition to their range of biological and medicinal applications. These derivatives' ability to form coordination as well as hydrogen bonds renders them suitable for use as sensing probes, demonstrating their versatility in both biological and materials science contexts (Jindal & Kaur, 2021).

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O2S/c1-16(29-23(30)12-11-19(27-29)21-9-6-14-32-21)24(31)26-18-8-3-2-7-17(18)20-15-28-13-5-4-10-22(28)25-20/h2-16H,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSIIBKQAAHFDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2568551.png)

![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568552.png)

![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)

![4-[2,2,4-trimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]phenol](/img/structure/B2568554.png)

![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2568558.png)

![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)

![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)

![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)